molecular formula C22H20N4O4S2 B3287635 ethyl 3-oxo-4-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate CAS No. 847402-39-5

ethyl 3-oxo-4-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate

Cat. No. B3287635
CAS RN: 847402-39-5
M. Wt: 468.6 g/mol
InChI Key: RJCBJEYSVZTRJN-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiazole ring, a triazole ring, and an ester group. Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Triazole is another type of 5-membered heterocyclic compound that contains three nitrogen atoms. The ester group (-COO-) is a common functional group in organic chemistry, often found in fats and oils.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and triazole rings are aromatic, meaning they have a cyclic cloud of delocalized π electrons above and below the plane of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The thiazole and triazole rings might also participate in various reactions depending on the conditions .

Scientific Research Applications

Anticancer Agents

This compound has been reported to possess significant anticancer properties . It is used in the synthesis of thiazolyl-pyrazole derivatives, which have shown promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR) . The cytotoxicity of these products was examined against the human liver carcinoma cell line (HepG-2) and revealed activities close to Doxorubicin, a standard drug .

Antimicrobial Agents

Preliminary studies have shown that this compound has potential as an antimicrobial agent . However, more research is needed to fully understand its antimicrobial properties and potential applications.

Anthelmintic Agents

This compound has also been evaluated for its anthelmintic potentials . Anthelmintics are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them.

Cytotoxic Agents

The compound has demonstrated cytotoxic potentials . Cytotoxic agents are substances that inhibit the function of cells, leading to their death. They are commonly used in chemotherapy to kill cancer cells.

Drug Design and Synthesis

The compound is used in the design and synthesis of various drugs . Its derivatives have found numerous applications in fluorescent substances, dyes, agrochemicals, and more .

Biological Research

The compound is used in biological research due to its many biological activities . It is used in the study of various biological processes and in the development of new therapeutic agents .

properties

IUPAC Name

ethyl 3-oxo-4-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c1-2-30-20(28)12-16(27)14-31-21-24-23-19(26(21)15-8-4-3-5-9-15)13-25-17-10-6-7-11-18(17)32-22(25)29/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCBJEYSVZTRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-oxo-4-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate
Reactant of Route 2
ethyl 3-oxo-4-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-oxo-4-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl 3-oxo-4-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate
Reactant of Route 5
Reactant of Route 5
ethyl 3-oxo-4-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate
Reactant of Route 6
ethyl 3-oxo-4-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate

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